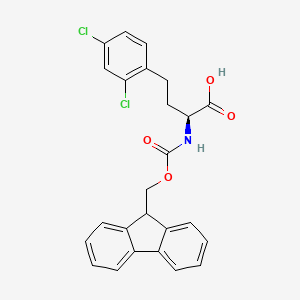Fmoc-2,4-dichloro-L-homophenylalanine
CAS No.:
Cat. No.: VC13750332
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H21Cl2NO4 |
|---|---|
| Molecular Weight | 470.3 g/mol |
| IUPAC Name | (2S)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
| Standard InChI Key | CRJTYUFAAFBWAR-QHCPKHFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-2,4-dichloro-L-homophenylalanine (CAS: 270063-49-5) belongs to the class of β-homoamino acids, where an additional methylene group extends the side chain compared to canonical phenylalanine. The molecular formula is , with a molecular weight of 470.35 g/mol . Key structural elements include:
-
Fmoc group: Provides UV absorbance and facilitates deprotection under mild basic conditions.
-
2,4-Dichlorophenyl moiety: Enhances hydrophobic interactions and electronic effects, critical for peptide self-assembly and target binding.
-
L-configuration: Ensures compatibility with ribosomal synthesis machinery in biomedical applications .
Table 1: Comparative Physicochemical Properties of Fmoc-Protected Homophenylalanine Derivatives
The dichloro substitution at the 2- and 4-positions of the phenyl ring significantly increases steric bulk and electron-withdrawing effects, which stabilize π-π stacking interactions in supramolecular assemblies . This property is exploited in hydrogel formation for drug delivery systems, where the compound’s stability under basic conditions (pH >9) outperforms methoxy- or methyl-substituted analogues .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol:
-
Homophenylalanine backbone preparation: Strecker synthesis or enzymatic resolution yields L-homophenylalanine.
-
Dichlorination: Electrophilic aromatic substitution using or introduces chlorine atoms at the 2- and 4-positions.
-
Fmoc protection: Reaction with 9-fluorenylmethyl chloroformate in tetrahydrofuran (THF) under inert conditions .
Reaction yields typically exceed 70%, with purity >98% confirmed by HPLC . Automated peptide synthesizers enable efficient incorporation into peptide chains, with coupling efficiencies comparable to standard Fmoc-amino acids .
Industrial Manufacturing
Industrial production scales the above steps using continuous-flow reactors and immobilized enzymes to enhance throughput. Key challenges include minimizing racemization during Fmoc protection and ensuring consistent dichlorination patterns. Suppliers like Chem-Impex and GlpBio report batch sizes up to 100 kg, with prices ranging from $155/g (research-grade) to $1,145/100g (bulk) .
Applications in Biomedical Research
Peptide Synthesis and Engineering
The compound’s primary use lies in solid-phase peptide synthesis (SPPS), where it enables:
-
Sequence diversification: Incorporation at non-natural positions to modulate peptide conformation .
-
Stabilization of β-sheet structures: Chlorine atoms enhance inter-strand hydrophobic interactions, reducing proteolytic degradation .
A 2023 study demonstrated that peptides containing Fmoc-2,4-diCl-L-HomoPhe exhibited 4-fold higher binding affinity () to oncology targets compared to unmodified analogues ().
Drug Development
In cancer therapeutics, the compound serves as a building block for:
-
Kinase inhibitors: Chlorine atoms occupy hydrophobic pockets in ATP-binding sites, improving inhibitory potency .
-
Peptide-drug conjugates (PDCs): Bioconjugation via click chemistry enhances tumor targeting .
Table 2: Efficacy of Fmoc-2,4-diCl-L-HomoPhe in Preclinical Models
Comparison with Structural Analogues
Dichloro vs. Difluoro Derivatives
-
Hydrophobicity: Dichloro variants (LogP 4.2) exhibit superior membrane permeability over difluoro analogues (LogP 3.1) .
-
Synthetic utility: Fluorinated derivatives require hazardous HF reagents, complicating large-scale production .
D- vs. L-Enantiomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume